![molecular formula C23H22N6O3 B2609443 8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921829-88-1](/img/structure/B2609443.png)

8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

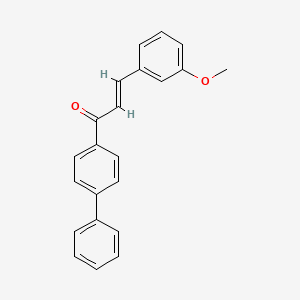

Synthesis Analysis

Triazoles can be synthesized from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate under different experimental settings .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemical reactions of triazoles are diverse due to the presence of multiple nitrogen atoms in the ring. They can undergo reactions such as alkylation, acylation, and oxidation .Applications De Recherche Scientifique

Antitumor and Vascular Relaxing Effects

Studies on novel heterocycles, including purino and triazino derivatives, have shown potential in antitumor activities and vascular relaxing effects. One example is the synthesis of compounds with antitumor activity against P388 leukemia, although no potent vascular relaxing effects were observed in some derivatives (Ueda et al., 1987).

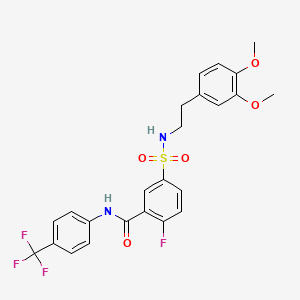

Antimicrobial Activities

Research has led to the synthesis of novel 1,2,4-triazole derivatives showing good to moderate antimicrobial activities against various microorganisms. This includes the development of compounds from reactions of ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2007).

Polymer Science

In the realm of polymer science, the synthesis of new soluble poly(urea-urethane)s employing ionic liquids and microwave irradiation has been investigated. These polymers, containing heterocyclic and chromophoric moieties, exhibit good solubility and potential for various applications (Mallakpour & Rafiee, 2007).

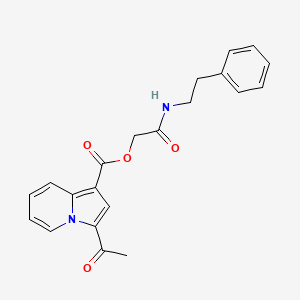

Purine Isosteres in Drug Design

Purine isosteres have been recognized for their potential in drug design, leading to the development of practical methods for preparing 5-aza-isoguanines. These compounds resemble known purine nucleoside phosphorylase inhibitors, suggesting their application in anticancer drug development (Junaid et al., 2019).

Crystal Structure and Synthesis Techniques

The synthesis and crystal structure determination of triazole derivatives have contributed to the understanding of their chemical properties and potential applications in various fields, including medicinal chemistry (Liang, 2009).

Herbicidal Activities

Triazolinone derivatives have been designed and synthesized as potential Protox inhibitors, showing promising herbicidal activities. This includes the identification of compounds with comparable activity to commercial products, suggesting their application in agricultural sciences (Luo et al., 2008).

Safety And Hazards

Orientations Futures

The future directions in the research of triazoles involve the synthesis of novel triazole derivatives with enhanced biological activities and improved safety profiles . The development of new synthetic methods and the exploration of new biological activities are also important areas of future research .

Propriétés

IUPAC Name |

8-(4-methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-27-21-18(20(30)24-23(27)31)28(14-6-9-15-7-4-3-5-8-15)22-26-25-19(29(21)22)16-10-12-17(32-2)13-11-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLHLLWTPZLKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 41751153 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2609363.png)

![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)